

SRT1720 Monohydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

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SRT1720 Monohydrochloride is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective activation of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. SIRT1 is a key regulator of numerous cellular processes, including metabolism, stress resistance, and aging. This technical guide provides an in-depth overview of SRT1720, its mechanism of action, and its effects on various biological pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

SRT1720 is a hydrochloride salt with the following chemical properties:

Property	Value
Chemical Formula	C ₂₅ H ₂₃ N ₇ OS · HCl
Molecular Weight	506.02 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO (≥100 mg/mL) and Ethanol (<1 mg/mL).[1][2]
Stability	Store at -20°C for long-term stability.[3]
CAS Number	1001645-58-4

Mechanism of Action: A SIRT1 Activator

SRT1720 acts as a selective activator of SIRT1. It binds to an allosteric site on the SIRT1 enzyme, leading to a conformational change that enhances its deacetylase activity towards its substrates.[1] The activation of SIRT1 by SRT1720 is reported to be over 1,000-fold more potent than resveratrol, a naturally occurring SIRT1 activator.[3]

Controversy Regarding Direct Activation

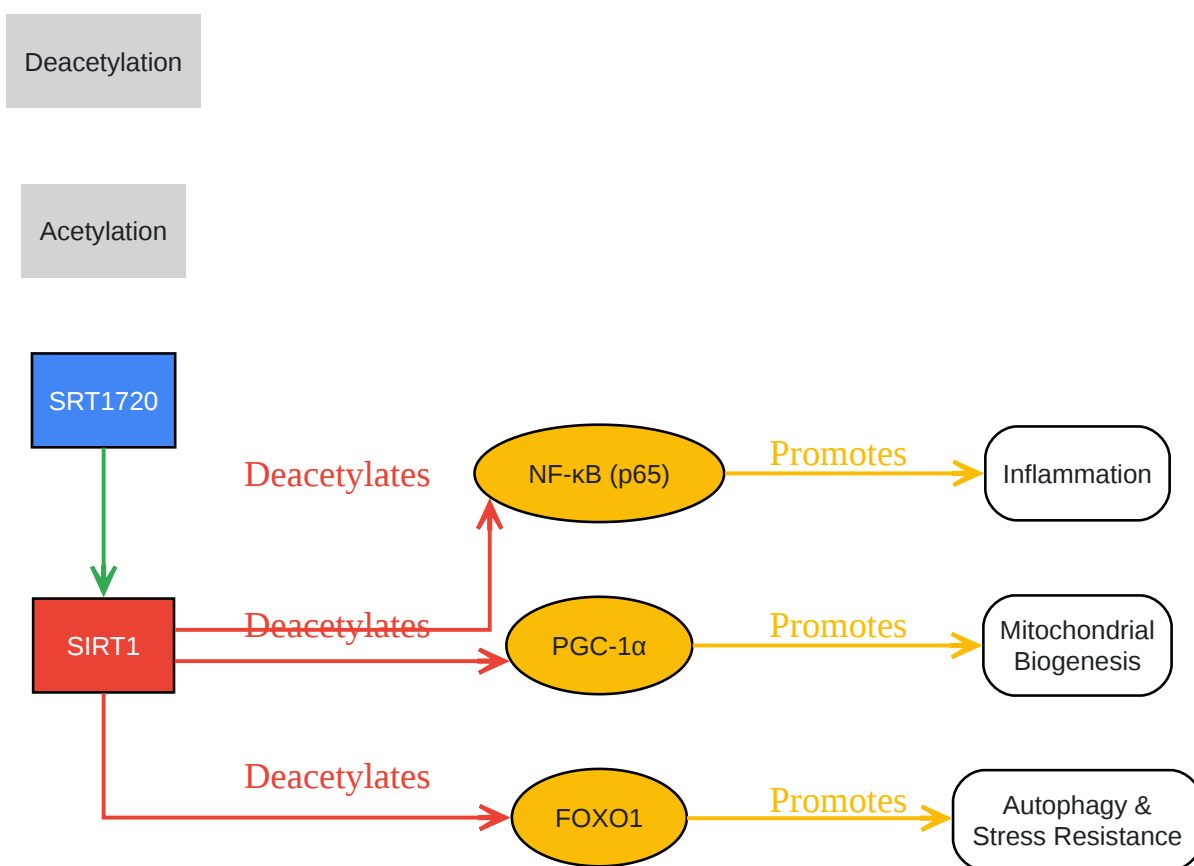
It is important to note that there is some controversy in the scientific literature regarding the direct activation of SIRT1 by SRT1720. Some studies suggest that the observed effects of SRT1720 may be, in part, due to off-target effects or an indirect mode of action.[4][5][6] Researchers should consider this ongoing debate when interpreting experimental results.

Signaling Pathways Modulated by SRT1720

SRT1720, through its activation of SIRT1, influences several key signaling pathways that regulate cellular function.

SIRT1-Mediated Deacetylation of Downstream Targets

The primary mechanism of SRT1720's action is the SIRT1-mediated deacetylation of a variety of protein targets, which in turn modulates their activity.

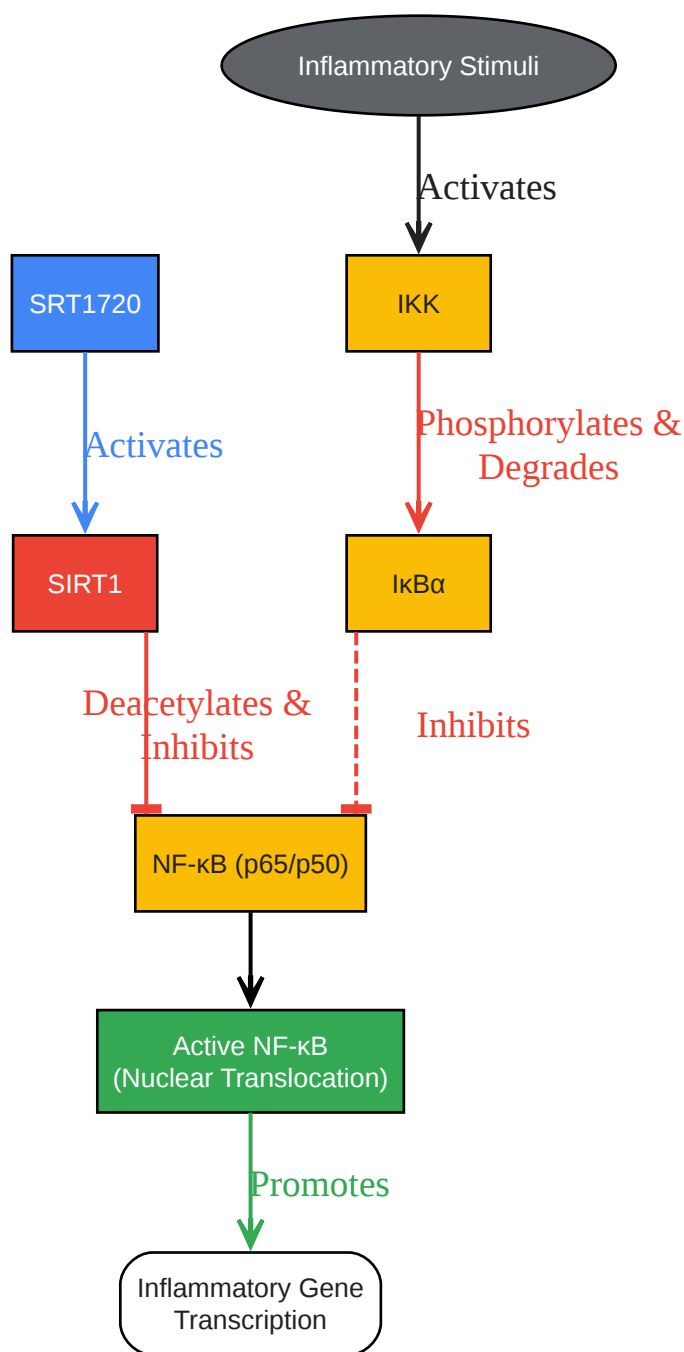


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SRT1720 activates SIRT1, leading to the deacetylation and modulation of key downstream targets.

Inhibition of NF-κB Signaling and Inflammation

One of the most well-documented effects of SRT1720 is its anti-inflammatory activity, which is primarily mediated through the inhibition of the NF-κB signaling pathway. SIRT1 deacetylates the p65 subunit of NF-κB, which leads to the suppression of its transcriptional activity and a subsequent reduction in the expression of pro-inflammatory cytokines.

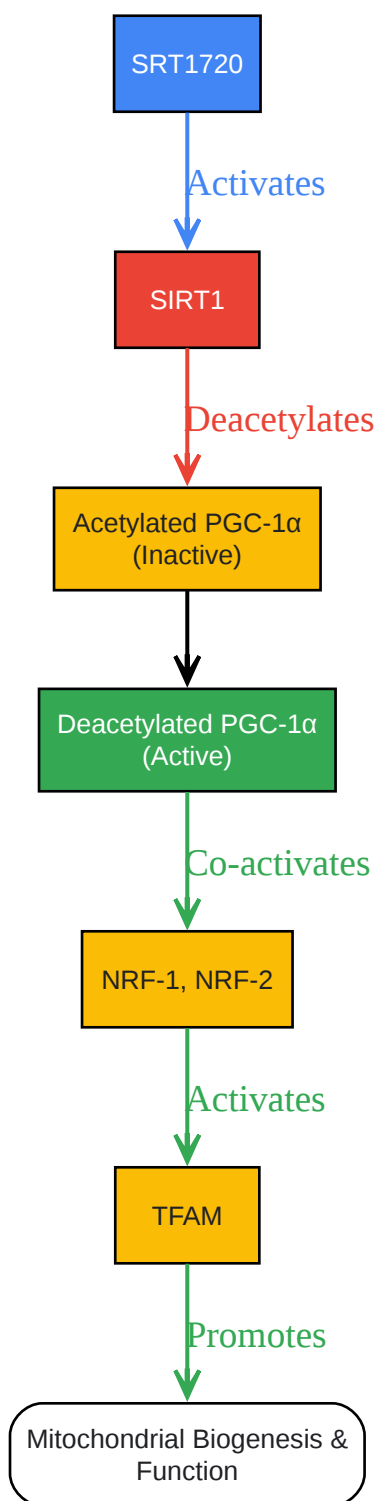


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SRT1720 inhibits the NF-κB inflammatory pathway via SIRT1-mediated deacetylation of p65.

Activation of PGC-1α and Mitochondrial Biogenesis

SRT1720 has been shown to enhance mitochondrial function and biogenesis. This effect is attributed to the SIRT1-mediated deacetylation and subsequent activation of the transcriptional coactivator PGC-1α, a master regulator of mitochondrial biogenesis.



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SRT1720 promotes mitochondrial biogenesis through the SIRT1/PGC-1α signaling axis.

Quantitative Data from In Vivo Studies

Numerous preclinical studies have investigated the effects of SRT1720 in various mouse models. The following tables summarize key quantitative findings.

Table 1: Effects of SRT1720 on Lifespan and Metabolism in Mice

Parameter	Mouse Model	Treatment	Outcome	Reference
Mean Lifespan	C57BL/6J (HFD)	100 mg/kg/day SRT1720 in diet	Increased by 21.7%	[1]
Mean Lifespan	C57BL/6J (SD)	100 mg/kg/day SRT1720 in diet	Increased by 8.8%	[7]
Fasting Glucose	ob/ob mice (HFD)	100 mg/kg/day SRT1720 (oral gavage)	No significant decrease observed in this particular study.	[8]
Plasma Insulin	Zucker fa/fa rats	Not specified	Improved insulin sensitivity in adipose tissue, skeletal muscle, and liver.	[9]
Total Cholesterol	C57BL/6J (SD)	100 mg/kg/day SRT1720 in diet	Lowered	[1]
LDL Cholesterol	C57BL/6J (SD)	100 mg/kg/day SRT1720 in diet	Lowered	[1]

HFD: High-Fat Diet, SD: Standard Diet

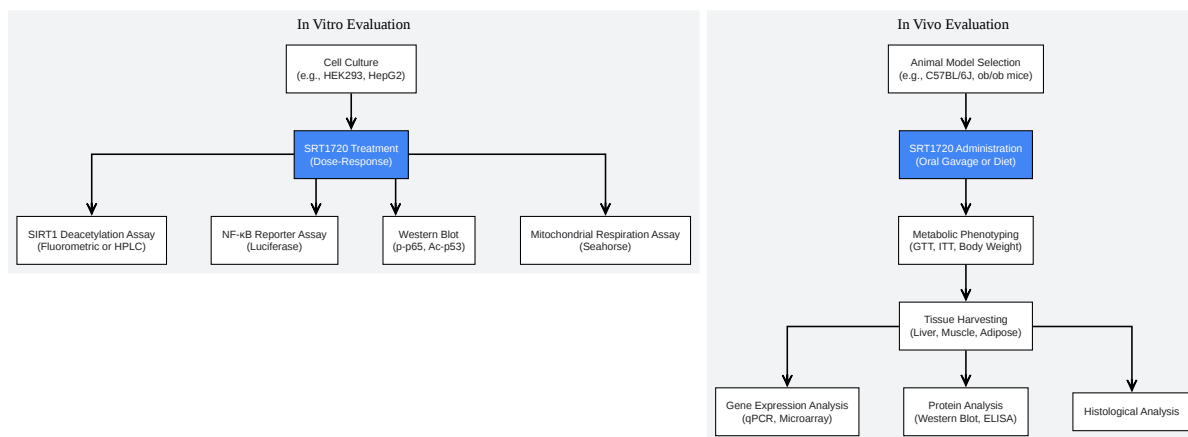
Table 2: Effects of SRT1720 on Gene and Protein Expression in Mice

Target	Tissue/Cell Type	Treatment	Change in Expression/Activity	Reference
SIRT1 Protein	Aorta (Old Mice)	100 mg/kg/day SRT1720 for 4 weeks	Normalized to levels of young mice (47% increase vs. old vehicle)	[5]
p65Rel (NF-κB)	Liver	100 mg/kg/day SRT1720 in diet	Significant reduction	[1]
COX2	Liver	100 mg/kg/day SRT1720 in diet	Significant reduction	[1]
BAX	Liver	100 mg/kg/day SRT1720 in diet	Significant reduction	[1]
Lipogenic Genes (SREBP-1c, ACC, FAS)	Liver (MSG mice)	SRT1720 treatment	Reduced expression	[10]
MnSOD	Aorta (Old Mice)	100 mg/kg/day SRT1720 for 4 weeks	Increased by 67%	[5]
Catalase	Aorta (Old Mice)	100 mg/kg/day SRT1720 for 4 weeks	Increased by 89%	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of SRT1720.

Experimental Workflow: In Vitro and In Vivo Evaluation of SRT1720



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A typical experimental workflow for evaluating the biological effects of SRT1720.

Protocol 1: In Vitro SIRT1 Deacetylation Assay (Fluorometric)

This protocol is adapted from commercially available SIRT1 activity assay kits.

Materials:

- Purified recombinant SIRT1 enzyme

- SIRT1 fluorometric substrate (e.g., a p53-derived peptide with a fluorophore and a quencher)
- NAD⁺
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- SIRT1 inhibitor (e.g., Nicotinamide) for negative control
- SRT1720
- Developer solution (containing a protease)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a reaction mixture containing assay buffer, NAD⁺, and the SIRT1 enzyme.
- Add SRT1720 at various concentrations to the appropriate wells. Include wells with a vehicle control (e.g., DMSO) and a known SIRT1 inhibitor.
- Initiate the reaction by adding the SIRT1 fluorometric substrate to all wells.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Stop the deacetylation reaction and initiate the development step by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, separating the fluorophore from the quencher and generating a fluorescent signal.
- Incubate at 37°C for 10-15 minutes.
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
- Calculate the percentage of SIRT1 activation or inhibition relative to the vehicle control.

Protocol 2: In Vivo Administration of SRT1720 in Mice

This protocol is a general guideline for oral administration of SRT1720 to mice.

Materials:

- SRT1720 monohydrochloride
- Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution of PEG400 and Tween 80 in water)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes
- Animal scale

Procedure:

- Preparation of Dosing Solution:
 - Calculate the required amount of SRT1720 based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.
 - Prepare the vehicle solution.
 - Suspend or dissolve SRT1720 in the vehicle to the desired final concentration. Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.
- Animal Handling and Dosing:
 - Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
 - Gently restrain the mouse.
 - Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.

- Slowly administer the calculated volume of the SRT1720 solution or vehicle control.
- Return the mouse to its cage and monitor for any adverse effects.
- Treatment Schedule:
 - The dosing frequency and duration will depend on the experimental design (e.g., once daily for 4 weeks).

Protocol 3: Western Blot Analysis for Protein Acetylation

This protocol allows for the assessment of the acetylation status of SIRT1 target proteins.

Materials:

- Cell or tissue lysates
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetylated-lysine, anti-p53, anti-p65)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse cells or tissues in lysis buffer containing deacetylase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Add ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Conclusion

SRT1720 monohydrochloride is a powerful research tool for investigating the biological roles of SIRT1. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and aging makes it a compound of significant interest for the development of novel therapeutics for a range of diseases. Researchers utilizing SRT1720 should be mindful of the ongoing discussion regarding its precise mechanism of action and design their experiments accordingly to generate robust and reproducible data. This technical guide provides a solid foundation for the design and execution of such studies.

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